molecular formula C26H23N3O3S2 B2786146 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide CAS No. 477570-06-2

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide

Cat. No.: B2786146
CAS No.: 477570-06-2
M. Wt: 489.61
InChI Key: HDYDKQHOKXTUCU-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a sulfamoyl benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of Phenyl Group: The benzothiazole derivative is then coupled with a phenyl halide using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Introduction of Sulfamoyl Group: The phenyl-benzothiazole intermediate is reacted with diallylamine and a sulfonyl chloride to introduce the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids or sulfonamides.

    Reduction: The benzothiazole ring can be reduced under hydrogenation conditions to form dihydrobenzothiazole derivatives.

    Substitution: The phenyl and benzothiazole rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfonic acids, sulfonamides.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated or nitro-substituted benzothiazole derivatives.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-phenylacetamide
  • N-(2-(benzo[d]thiazol-2-yl)phenyl)propionamide
  • 2-(benzo[d]thiazol-2-yl)phenol

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide is unique due to the presence of the diallylsulfamoyl group, which imparts distinct chemical properties and potential biological activities not found in its analogs. This structural feature may enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S2/c1-3-17-29(18-4-2)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-6-5-9-21(22)26-28-23-11-7-8-12-24(23)33-26/h3-16H,1-2,17-18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYDKQHOKXTUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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